

Primary Biological Target: The FGFR4/ β -Klotho Complex

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Compound of Interest

Compound Name: GLK-19

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The primary biological target of FGF19 is a receptor complex formed by Fibroblast Growth Factor Receptor 4 (FGFR4) and β -Klotho (KLB).[5][6] Unlike canonical FGFs, which bind with high affinity to heparan sulfate, FGF19 has a low affinity for heparan sulfate, allowing it to function as a circulating endocrine factor.[6] The interaction and activation of its cognate receptor, FGFR4, are dependent on the presence of the single-pass transmembrane protein, β -Klotho, which acts as a co-receptor.[5][6] This co-receptor enhances the binding affinity of FGF19 to FGFR4, facilitating receptor dimerization and the subsequent activation of intracellular signaling cascades.[5][6] The tissue-specific expression of β -Klotho, predominantly in the liver and adipose tissue, restricts the primary sites of FGF19 action.[7]

Quantitative Data

The following tables summarize key quantitative data related to FGF19's interaction with its receptors and its downstream effects on protein expression.

Table 1: Binding Affinity of FGF19 and Related Ligands to FGFR/ β -Klotho Complexes

Ligand	Receptor Complex	Binding Affinity (nM)
FGF19	Human FGFR1c/KLB	1.8
FGF19	Human FGFR4/KLB	0.8
FGF21	Human FGFR1c/KLB	0.6
FGF21	Human FGFR4/KLB	>1000
FGF19,A ¹⁹⁴	Human FGFR1c/KLB	0.5
FGF19,A ¹⁹⁴	Human FGFR4/KLB	0.7

Data sourced from an AlphaScreen-based assay measuring the interaction between purified ectodomains of human FGFRs and biotinylated FGFs in the presence of soluble human KLB.[8]

Table 2: Summary of Proteomic Changes in Mouse Liver Following FGF19 Treatment

Regulation	Number of Proteins	Fold Change	Examples of Affected Proteins
Upregulated	189	≥ 1.5	Tgfbi, Vcam1, Anxa2, Hdlbp, Pdk4, Apoa4, Fas
Downregulated	73	≤ -1.5	Fabp5, Scd1, Acs13, Stat3

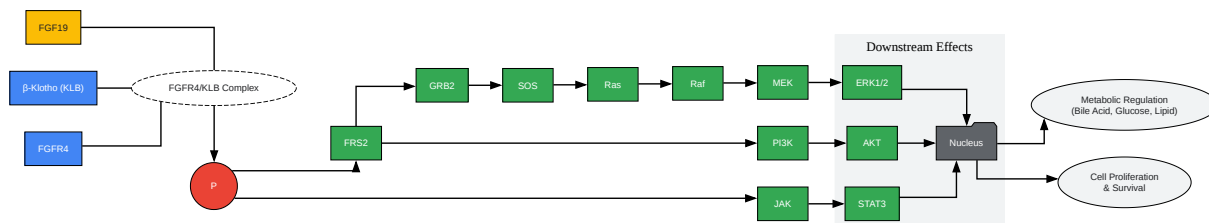
Data from a quantitative proteomic analysis of liver extracts from mice treated with human FGF19 (1 mg/kg) for 12 hours.[3][9]

Signaling Pathways

Upon binding to the FGFR4/ β -Klotho complex, FGF19 triggers the activation of several downstream signaling pathways that mediate its diverse biological effects.

FGF19-Mediated Signaling Cascade

The binding of FGF19 to the FGFR4/KLB heterodimer induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5] This phosphorylation event creates docking sites for adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[10] The recruitment and phosphorylation of FRS2 lead to the activation of two major downstream signaling cascades: the Ras-Raf-MAPK pathway and the PI3K-AKT pathway.[10][11] Additionally, FGF19 has been shown to activate the JAK-STAT signaling pathway.[5] These pathways collectively regulate gene expression to control metabolism and cell proliferation.[5][11]



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FGF19 Signaling Pathway

Experimental Protocols

The identification and characterization of the FGF19 biological target involve a range of molecular and cellular biology techniques.

Receptor-Ligand Binding Affinity Assay (AlphaScreen)

This protocol outlines a method to quantify the binding affinity between FGF19 and its receptor complexes.

Objective: To determine the binding affinity (K_d) of FGF19 to FGFR/ β -Klotho complexes.

Materials:

- Purified recombinant ectodomains of human FGFR1c and FGFR4
- Biotinylated FGF21 (as a tracer) and unlabeled FGF19
- Soluble human β -Klotho (KLB)

- AlphaScreen Glutathione Donor Beads and Streptavidin Acceptor Beads
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well microplates

Procedure:

- **Bead Preparation:** Couple purified FGFR ectodomains to Acceptor beads and biotinylated FGF21 to Donor beads according to the manufacturer's instructions.
- **Reaction Setup:** In a 384-well plate, add soluble KLB, the FGFR-coupled Acceptor beads, and the biotinylated FGF21-coupled Donor beads.
- **Competition Assay:** Add serial dilutions of unlabeled FGF19 to the wells.
- **Incubation:** Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
- **Signal Detection:** Read the plate on an AlphaScreen-compatible plate reader. The proximity of the Donor and Acceptor beads due to binding results in the generation of a chemiluminescent signal.
- **Data Analysis:** The signal will decrease as the concentration of unlabeled FGF19 increases and competes with the biotinylated tracer. Plot the signal against the concentration of FGF19 and fit the data to a one-site competition binding model to calculate the IC₅₀, from which the binding affinity (K_i or K_d) can be derived.[\[8\]](#)

Quantitative Proteomics for Target Identification

This protocol describes a workflow to identify proteins that are differentially expressed in response to FGF19 treatment.

Objective: To identify downstream protein targets of FGF19 signaling in a target tissue (e.g., liver).

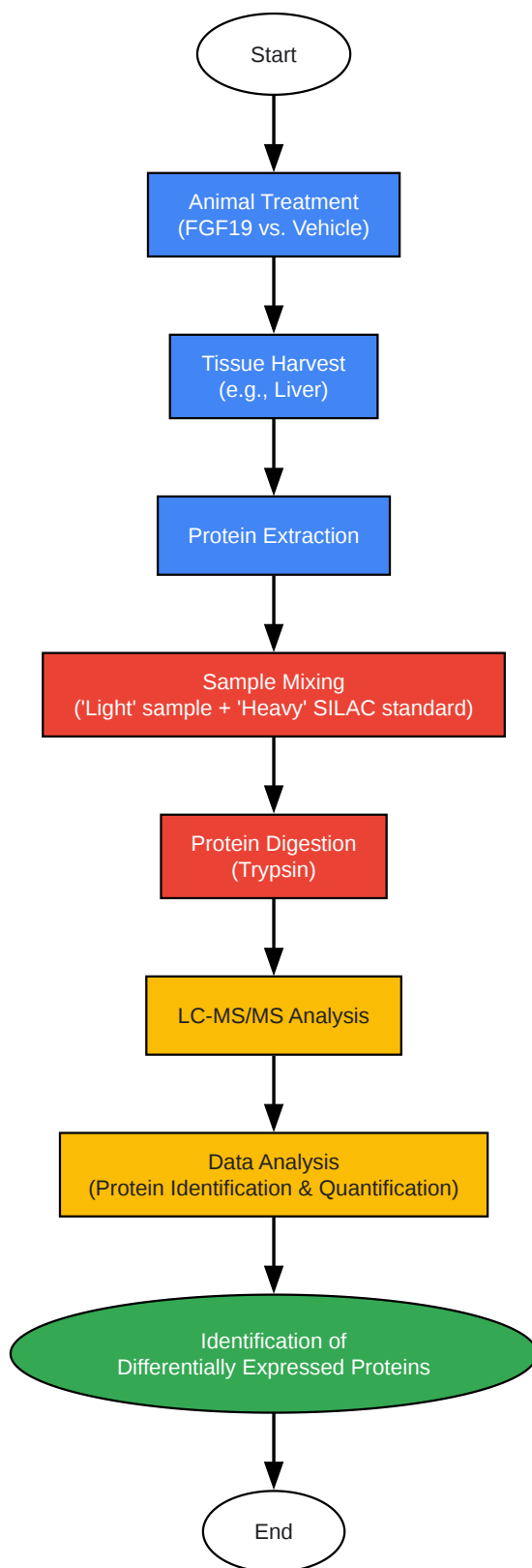
Materials:

- Animal model (e.g., C57BL/6 mice)
- Recombinant human FGF19
- Vehicle control (e.g., PBS)
- Stable Isotope Labeling by Amino acids in Cell culture (SILAC) labeled mouse liver tissue (for spike-in standard)
- Lysis buffer with protease and phosphatase inhibitors
- LC-MS/MS system (e.g., Q Exactive mass spectrometer)

Procedure:

- **Animal Treatment:** Fast mice overnight to reduce endogenous FGF15 (the mouse ortholog of FGF19) signaling. Inject one group of mice with FGF19 (e.g., 1 mg/kg) and a control group with vehicle.[9]
- **Tissue Harvest:** At a specified time point (e.g., 12 hours) post-injection, euthanize the mice and harvest the livers.[9]
- **Protein Extraction:** Homogenize the liver tissue in lysis buffer to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).
- **Sample Preparation:** Mix equal amounts of protein from the FGF19-treated "light" sample with a "heavy" SILAC-labeled spike-in standard.[3]
- **Protein Digestion:** Reduce, alkylate, and digest the protein mixture into peptides using an enzyme such as trypsin.
- **LC-MS/MS Analysis:** Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.
- **Data Analysis:** Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins between the "light" (FGF19-treated) and "heavy"

(standard) samples. Proteins with a significant fold change (e.g., ≥ 1.5 or ≤ -1.5) are considered potential targets of FGF19 signaling.[3][9]



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Quantitative Proteomics Workflow

Conclusion

The identification of the FGFR4/ β -Klotho complex as the primary biological target of FGF19 has been a crucial step in understanding its physiological and pathological roles. FGF19 exerts its effects by activating a network of signaling pathways, including the Ras-Raf-MAPK, PI3K-AKT, and JAK-STAT pathways, which in turn regulate a host of downstream target proteins involved in both metabolism and cell proliferation. The dual function of FGF19 presents a challenge for therapeutic development, making it essential to uncouple its beneficial metabolic effects from its detrimental mitogenic activities. The experimental approaches detailed in this guide, such as receptor-ligand binding assays and quantitative proteomics, are fundamental tools for further dissecting the complexities of FGF19 signaling and for the development of novel therapeutics that can selectively modulate its activity.

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